molecular formula C23H23N5O2 B2475460 9-(4-tert-butylphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 898446-51-0

9-(4-tert-butylphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide

Cat. No. B2475460
CAS RN: 898446-51-0
M. Wt: 401.47
InChI Key: OFYBBHIBVYLKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-tert-butylphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been extensively studied for its potential applications in cancer therapy. Sorafenib is a multi-kinase inhibitor that targets various signaling pathways involved in cancer cell proliferation, angiogenesis, and apoptosis.

Scientific Research Applications

Environmental Impact and Degradation

Research on synthetic phenolic antioxidants (SPAs), which share structural similarities with the compound , focuses on their environmental occurrence, human exposure, and toxicity. SPAs, including tert-butylphenol derivatives, have been detected in various environmental matrices and human tissues, indicating widespread exposure. Toxicity studies suggest potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity for some SPAs. Future studies are recommended to investigate novel SPAs with low toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).

Pharmaceutical Applications

Compounds containing heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) in heterocycles, similar to the core structure of the compound , are a significant class of organic compounds in drug development. These structures are explored for their central nervous system (CNS) activity, showcasing the potential for the development of novel CNS drugs. The review highlighted the importance of such functional chemical groups in synthesizing compounds with potential CNS activity (S. Saganuwan, 2017).

Material Science and Flame Retardants

Research on phosphorus-based flame retardants, which could potentially involve compounds with similar structural features to the one , indicates a growing interest in halogen-free solutions due to environmental concerns. Phosphorus-based compounds are highlighted for their effectiveness in flame retardancy in various materials, underscoring the broader applicability of such chemical structures in developing safer, more environmentally friendly flame retardants (S. Levchik & E. Weil, 2006).

properties

IUPAC Name

9-(4-tert-butylphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-13-6-5-7-14(12-13)20-25-17(19(24)29)18-21(27-20)28(22(30)26-18)16-10-8-15(9-11-16)23(2,3)4/h5-12H,1-4H3,(H2,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYBBHIBVYLKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)C(C)(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-tert-butylphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide

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